molecular formula C18H19N6O8P B3364540 Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester CAS No. 116271-32-0

Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester

Cat. No.: B3364540
CAS No.: 116271-32-0
M. Wt: 478.4 g/mol
InChI Key: ZKQHCCPGJNHSSM-YNHFATDVSA-N
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Description

Adenosine 3’,5’-cyclic monophosphate, p1-(2-nitrophenyl)ethyl ester is a derivative of cyclic adenosine monophosphate, a crucial second messenger in various biological processes. This compound is often used in biochemical research to study cellular signaling pathways due to its ability to release cyclic adenosine monophosphate upon exposure to light, making it a valuable tool in photolysis experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine 3’,5’-cyclic monophosphate, p1-(2-nitrophenyl)ethyl ester typically involves the esterification of cyclic adenosine monophosphate with 2-nitrophenylethanol. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors with precise temperature and humidity controls.

Chemical Reactions Analysis

Types of Reactions

Adenosine 3’,5’-cyclic monophosphate, p1-(2-nitrophenyl)ethyl ester undergoes several types of chemical reactions, including:

    Photolysis: Upon exposure to UV light, the nitrophenyl group is cleaved, releasing cyclic adenosine monophosphate.

    Hydrolysis: In aqueous conditions, the ester bond can be hydrolyzed, yielding cyclic adenosine monophosphate and 2-nitrophenylethanol.

    Substitution Reactions: The nitrophenyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Photolysis: UV light (typically around 365 nm) is used to cleave the nitrophenyl group.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

    Substitution: Nucleophiles such as amines or thiols can react with the nitrophenyl group under mild conditions.

Major Products

    Photolysis: Cyclic adenosine monophosphate and 2-nitrophenylethanol.

    Hydrolysis: Cyclic adenosine monophosphate and 2-nitrophenylethanol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Adenosine 3’,5’-cyclic monophosphate, p1-(2-nitrophenyl)ethyl ester is extensively used in scientific research due to its ability to release cyclic adenosine monophosphate upon light activation. This property makes it valuable in:

    Chemistry: Studying the kinetics and mechanisms of cyclic adenosine monophosphate-dependent reactions.

    Biology: Investigating cellular signaling pathways, particularly those involving cyclic adenosine monophosphate as a second messenger.

    Medicine: Exploring the role of cyclic adenosine monophosphate in various physiological processes and potential therapeutic applications.

    Industry: Developing light-activated systems for controlled release of cyclic adenosine monophosphate in various applications.

Mechanism of Action

The primary mechanism of action for adenosine 3’,5’-cyclic monophosphate, p1-(2-nitrophenyl)ethyl ester involves the photolytic release of cyclic adenosine monophosphate. Upon exposure to UV light, the nitrophenyl group is cleaved, releasing cyclic adenosine monophosphate, which then activates protein kinase A and other cyclic adenosine monophosphate-dependent pathways. This activation leads to various downstream effects, including changes in gene expression, ion channel regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclic adenosine monophosphate (cAMP): The parent compound, widely used in research for its role as a second messenger.

    Adenosine 3’,5’-cyclic monophosphate, p1-(4-methoxyphenyl)ethyl ester: Another photolabile derivative used for similar applications.

    Adenosine 3’,5’-cyclic monophosphate, p1-(4-nitrophenyl)ethyl ester: A similar compound with a different nitrophenyl group, offering slightly different photolytic properties.

Uniqueness

Adenosine 3’,5’-cyclic monophosphate, p1-(2-nitrophenyl)ethyl ester is unique due to its specific photolytic properties, which allow for precise temporal and spatial control of cyclic adenosine monophosphate release. This makes it particularly useful in experiments requiring controlled activation of cyclic adenosine monophosphate-dependent pathways.

Properties

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-[1-(2-nitrophenyl)ethoxy]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N6O8P/c1-9(10-4-2-3-5-11(10)24(26)27)31-33(28)29-6-12-15(32-33)14(25)18(30-12)23-8-22-13-16(19)20-7-21-17(13)23/h2-5,7-9,12,14-15,18,25H,6H2,1H3,(H2,19,20,21)/t9?,12-,14-,15-,18-,33?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQHCCPGJNHSSM-YNHFATDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP2(=O)OCC3C(O2)C(C(O3)N4C=NC5=C(N=CN=C54)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP2(=O)OC[C@@H]3[C@@H](O2)[C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N6O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester
Reactant of Route 2
Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester
Reactant of Route 3
Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester
Reactant of Route 4
Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester
Reactant of Route 5
Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester
Reactant of Route 6
Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester

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